Oxcarbazepine Enol-sulfate
Description
Contextualization of Oxcarbazepine (B1677851) as a Parent Compound in Antiepileptic Research
Overview of Oxcarbazepine's Pharmacological Class and Primary Active Metabolites
Oxcarbazepine is classified as a second-generation antiepileptic drug and is a structural derivative of carbamazepine (B1668303). drugbank.comnih.govnih.gov It belongs to the carboxamide derivative class of anticonvulsants. glowm.com The primary mechanism of action for oxcarbazepine and its metabolites involves the blockade of voltage-sensitive sodium channels, which stabilizes hyperexcited neural membranes and reduces the propagation of synaptic impulses. wikipedia.org Enhanced potassium conductance and modulation of high-voltage activated calcium channels may also contribute to its anticonvulsant effects. glowm.comwikipedia.org
Unlike many other antiepileptic drugs that are metabolized through the cytochrome P450 system, oxcarbazepine's biotransformation is primarily mediated by a reduction pathway. nih.govdrugbank.com This characteristic gives it a lower propensity for drug-drug interactions. nih.govdrugbank.com Oxcarbazepine is a prodrug, meaning it is largely metabolized to its pharmacologically active metabolite, the 10-monohydroxy derivative (MHD), also known as licarbazepine. drugbank.comwikipedia.org This conversion is rapid and extensive, with MHD being responsible for the majority of the drug's antiepileptic activity. drugbank.comnih.gov Cytosolic reductases, including several aldo-keto reductase family members (AKR1C1, AKR1C2, AKR1C3, AKR1C4) and carbonyl reductases (CBR1, CBR3), are responsible for this reductive metabolism. drugbank.compharmgkb.org MHD itself is further metabolized, primarily through glucuronidation, before being excreted in the urine. drugbank.compharmgkb.org A smaller portion of MHD is oxidized to the inactive dihydroxy derivative. wikipedia.orgpharmgkb.org
Significance of Metabolite Research in Understanding Drug Disposition and Potential Biological Activity
The study of drug metabolism is fundamental to pharmaceutical development and clinical practice. nih.govscitechnol.com It provides critical insights into how a drug is absorbed, distributed, metabolized, and excreted (ADME), which collectively determine the drug's efficacy and safety profile. scitechnol.com Research into metabolites is crucial because these compounds can have their own pharmacological activity, potentially contributing to the therapeutic effect or causing adverse reactions. tandfonline.comfrontiersin.org
Understanding the metabolic pathways of a parent drug helps in predicting its bioavailability, half-life, and potential for drug-drug interactions. scitechnol.comtandfonline.com For instance, the "first-pass effect," where a drug is extensively metabolized in the gut and liver before reaching systemic circulation, can significantly lower its oral bioavailability. tandfonline.com Furthermore, genetic variations in metabolizing enzymes can lead to differences in how individuals respond to a drug, a key area of study in pharmacogenomics. scitechnol.commdpi.com Identifying and characterizing all metabolites, even minor ones, is essential for a comprehensive understanding of a drug's disposition and to ensure that no potentially active or toxic compounds are overlooked during the drug development process. tandfonline.comfrontiersin.org
Identification and Classification of Oxcarbazepine Enol-sulfate as a Metabolite
Initial Discovery and Tentative Identification in Metabolic Studies
This compound has been identified as a metabolite of oxcarbazepine. Its chemical formula is C15H12N2O5S, and it has a molecular weight of 332.33 g/mol . scbt.comalfa-chemistry.com The compound is also referred to by its IUPAC name, (11-carbamoylbenzo[b] pharmgkb.orgbenzazepin-5-yl) hydrogen sulfate (B86663). nih.gov Its presence has been noted in the context of oxcarbazepine's metabolic pathways.
Categorization as a Minor Metabolite Pathway
While the primary metabolic pathway of oxcarbazepine involves its reduction to the active metabolite MHD, other minor pathways exist. drugbank.compharmgkb.org One of these minor pathways is the direct conjugation of oxcarbazepine in its enol form. nih.gov The formation of this compound falls under this type of minor metabolic route. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(11-carbamoylbenzo[b][1]benzazepin-5-yl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c16-15(18)17-12-7-3-1-5-10(12)9-14(22-23(19,20)21)11-6-2-4-8-13(11)17/h1-9H,(H2,16,18)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWZPMSCRUKWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676088 | |
| Record name | 5-Carbamoyl-5H-dibenzo[b,f]azepin-10-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104746-00-1 | |
| Record name | 5-Carbamoyl-5H-dibenzo[b,f]azepin-10-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Formation and Enzymatic Biotransformation of Oxcarbazepine Enol Sulfate
Detailed Metabolic Pathways Leading to Oxcarbazepine (B1677851) Enol-sulfate Formation
The metabolic fate of oxcarbazepine in humans is predominantly renal excretion of its metabolites, with over 95% of the dose being cleared via the kidneys. fda.govnih.gov Unchanged oxcarbazepine accounts for less than 1% of the excreted dose. nih.gov The formation of Oxcarbazepine Enol-sulfate is part of a secondary metabolic route involving direct conjugation of the parent drug.
| Metabolite/Metabolite Group | Percentage of Urinary Excretion (%) | Metabolic Pathway |
|---|---|---|
| Glucuronides of MHD | 49% | Reduction followed by Glucuronidation |
| Unchanged MHD | 27% | Reduction |
| Direct Conjugates of Oxcarbazepine (including Enol-sulfate) | 13% | Direct Conjugation (Sulfation and Glucuronidation) |
| 10,11-dihydroxy metabolite (DHD) | ~3% | Oxidation |
| Unchanged Oxcarbazepine | <1% | - |
Data derived from human mass balance studies. nih.gov
The formation of this compound occurs through a direct conjugation mechanism. nih.govnih.govpharmacompass.com This pathway is distinct from the main reductive pathway. Oxcarbazepine, a keto-enol tautomer, can exist in an enol form. It is this enol tautomer that undergoes direct conjugation with a sulfate (B86663) group. This process represents a minor metabolic route for the parent drug. nih.govechemi.comresearchgate.net Studies in humans have identified that direct conjugates of oxcarbazepine, which include both the sulfate and glucuronide forms, account for approximately 13% of the metabolites found in urine. nih.govnih.gov
Sulfation is a crucial phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. xenotech.comnih.gov This process generally increases the water solubility of xenobiotics, facilitating their excretion from the body. xenotech.com In the context of oxcarbazepine metabolism, sulfation serves as one of the direct conjugation pathways for the parent drug, albeit a minor one. nih.govnih.gov This sulfation of the enol form of oxcarbazepine results in the formation of the highly water-soluble this compound metabolite, which can then be readily eliminated.
Characterization of Enzymes Involved in Sulfate Conjugation
The enzymes responsible for sulfation are the sulfotransferases (SULTs), a superfamily of enzymes found in the liver and various other tissues. xenotech.com
While it is established that the formation of this compound is mediated by sulfotransferase enzymes, the specific SULT isoforms responsible for this particular biotransformation have not been definitively identified in the reviewed scientific literature. The primary metabolic pathways of oxcarbazepine, such as the reduction to MHD by aldo-keto reductases and subsequent glucuronidation by UDP-glucuronyltransferases (UGTs), have been studied more extensively. pharmgkb.orgnih.gov
Detailed enzyme kinetic studies, including the determination of parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity), specifically for the sulfation of oxcarbazepine's enol form, are not widely available in the literature. Research on SULTs indicates that these enzymes can exhibit complex kinetic profiles, including substrate inhibition, where the reaction rate decreases at high substrate concentrations. nih.gov However, without identification of the specific SULTs involved in forming this compound, specific kinetic data remains uncharacterized.
Comparative Biotransformation Profiles Across Preclinical Models and In Vitro Systems
The metabolism of oxcarbazepine has been evaluated in various systems, with most research focusing on the primary reductive pathway. In humans, the disposition of oxcarbazepine is well-characterized, showing that reduction to MHD followed by glucuronidation is the main route of elimination. fda.govnih.gov The direct conjugation of the parent drug to form glucuronide and sulfate conjugates is a consistent but minor pathway in humans. nih.govresearchgate.net
While extensive comparative studies focusing specifically on the this compound metabolite across different preclinical species (e.g., rodents, dogs) and in vitro systems (e.g., liver microsomes, hepatocytes) are limited, it is known that species differences in drug metabolism are common. tandfonline.com For instance, the metabolism of eslicarbazepine (B1671253) acetate, a related compound, shows that the generation of its metabolites, including small amounts of oxcarbazepine, is strongly species-dependent. tandfonline.com This suggests that the profile and proportion of minor metabolites like this compound could also vary between humans and preclinical animal models. However, the bulk of animal studies on oxcarbazepine has focused on its pharmacologically active metabolite, MHD, and its anticonvulsant effects. fda.govcapes.gov.br
Analysis of Species-Specific Metabolic Differences in this compound Formation (e.g., rat, dog, monkey, in vitro cell lines)
In humans, oxcarbazepine does not induce its own metabolism. nih.gov Conversely, studies in dogs show that oxcarbazepine causes marked autoinduction, leading to a rapid decline in plasma concentrations and a shortened half-life upon repeated administration. nih.gov Furthermore, the formation of the main active metabolite, MHD, is substantially lower in dogs compared to humans. nih.gov Studies in rats have also indicated that their metabolism of oxcarbazepine differs significantly from humans, though the specifics of these differences are not fully elucidated. nih.gov For instance, rat models have demonstrated an ability to oxidize MHD back to the parent compound, a reaction not observed to a significant extent in other species like mice or rabbits. researchgate.net
| Species | Key Metabolic Characteristics of Oxcarbazepine | Implication for Enol-sulfate Pathway |
|---|---|---|
| Human | Primarily reductive metabolism to MHD via cytosolic enzymes; no autoinduction. nih.govnih.gov Minor pathway of direct conjugation (including sulfation) exists. | Enol-sulfate formation is a documented minor pathway. |
| Dog | Significant autoinduction of metabolism; very low formation of MHD metabolite. nih.gov | The metabolic profile differs greatly from humans, suggesting the rate of enol-sulfate formation would also differ significantly. |
| Rat | Metabolism differs from humans; capable of oxidizing MHD back to oxcarbazepine. nih.govresearchgate.net | Different enzymatic capabilities suggest a distinct profile for minor metabolic pathways compared to humans. |
| Monkey | Often used in preclinical studies, but specific data on this compound formation is limited. researchgate.net | Data not specifically available, but interspecies variability in conjugation enzymes is expected. tandfonline.com |
Evaluation of Metabolic Stability in Microsomal and Cytosolic Preparations
The metabolic stability of oxcarbazepine is highly dependent on the subcellular fraction used for in vitro assessment, which reflects the localization of the primary enzymes involved in its biotransformation.
Cytosolic Preparations: The primary conversion of oxcarbazepine to its active MHD metabolite is catalyzed by aldo-keto reductases located in the liver cytosol. drugbank.comnih.gov Consequently, oxcarbazepine is metabolically unstable in cytosolic fractions, where it undergoes rapid reduction. The formation of this compound, a sulfation reaction, is also mediated by cytosolic sulfotransferase (SULT) enzymes. Therefore, investigations into the formation of this metabolite require the use of cytosolic preparations fortified with the essential cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
Microsomal Preparations: In contrast, oxcarbazepine demonstrates considerable metabolic stability in liver microsomes. drugbank.comresearchgate.net Microsomes are rich in CYP enzymes but contain minimal amounts of the cytosolic reductases responsible for the drug's primary metabolic pathway. Studies have shown that the metabolic activity of liver microsomes towards oxcarbazepine is only a fraction of that observed in the cytosol. researchgate.net This indicates that CYP-mediated oxidation is a very minor route for the parent compound, making it relatively stable in this subcellular compartment.
| Subcellular Fraction | Primary Metabolic Reaction | Metabolic Stability of Oxcarbazepine |
|---|---|---|
| Microsomes | Minimal oxidative metabolism (CYP-mediated). researchgate.net | High |
| Cytosol | Rapid reduction to MHD by aldo-keto reductases; Sulfation to enol-sulfate by SULTs. drugbank.com | Low |
Influence of Enzyme Induction and Inhibition on this compound Formation in Preclinical Models
The formation of this compound can be influenced by compounds that induce or inhibit the sulfotransferase enzymes responsible for its creation. While oxcarbazepine itself has a low potential for drug interactions compared to older antiepileptics, its metabolic pathways are susceptible to external influence. nih.gov
Oxcarbazepine is not a potent enzyme inducer and, notably, does not induce its own metabolism in humans. nih.govfda.gov.ph It is considered a weak inducer of CYP3A4/5 and UGTs and can act as an inhibitor of CYP2C19 at higher doses. fda.gov.phfda.gov
However, the metabolism of oxcarbazepine and its metabolites can be significantly altered by potent enzyme-inducing drugs. Co-administration of strong inducers such as rifampicin, carbamazepine (B1668303), phenytoin, and phenobarbital (B1680315) has been shown to decrease the plasma concentrations of the primary active metabolite, MHD, by up to 49%. fda.gov.phscispace.com This effect is largely attributed to the induction of UGT enzymes that are responsible for the clearance of MHD. scispace.com
While the enzymes that mediate the primary reduction of oxcarbazepine are generally less susceptible to induction than CYP enzymes, the SULT enzymes involved in the enol-sulfate pathway can be affected by inducers. nih.gov Although specific preclinical studies detailing the impact of various compounds on this compound formation are scarce, the principle remains that any substance capable of inducing or inhibiting the relevant SULT isoforms could alter the extent of this minor metabolic pathway. For example, if a co-administered drug were to inhibit the primary reductase pathway or induce the SULT pathway, a metabolic shift could potentially increase the formation of this compound.
| Compound | Effect on Oxcarbazepine/MHD Metabolism | Potential Influence on Enol-sulfate Formation |
|---|---|---|
| Oxcarbazepine | No autoinduction in humans; weak inducer of CYP3A4/5 and UGTs. nih.govfda.gov.ph | Unlikely to significantly alter its own formation into enol-sulfate. |
| Carbamazepine, Phenytoin, Phenobarbital | Strong inducers that decrease plasma levels of the MHD metabolite by 30-40%. nih.gov | Induction of parallel clearance pathways (e.g., UGTs for MHD) could indirectly affect the amount of parent drug available for the enol-sulfate pathway. Direct effects on SULTs are not specified. |
| Rifampicin | Potent inducer (CYPs and UGTs) that significantly decreases MHD concentrations. scispace.com | Demonstrates that oxcarbazepine's metabolic routes are highly susceptible to potent inducers, which would likely extend to the SULT-mediated enol-sulfate pathway. |
| Valproic Acid | No significant effect on oxcarbazepine pharmacokinetics in rats, suggesting different metabolic pathways. nih.gov | Suggests low potential for interaction with this specific drug via the enol-sulfate pathway in the rat model. |
Advanced Analytical and Bioanalytical Methodologies for Oxcarbazepine Enol Sulfate in Research Studies
Method Development and Validation for Quantification in Biological Matrices
The accurate measurement of Oxcarbazepine (B1677851) Enol-sulfate in biological matrices such as plasma and serum is fundamental for pharmacokinetic and metabolic studies. Method development and validation adhere to stringent guidelines to ensure reliability and reproducibility.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for the separation and detection of Oxcarbazepine Enol-sulfate.
HPLC-UV: Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used method for the analysis of Oxcarbazepine and its related compounds. researchgate.net These methods are valued for their robustness and accessibility. For impurity profiling, including sulfates, a typical HPLC-UV method would involve a C18 column and a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection is often performed at wavelengths around 210-254 nm, where the dibenzazepine (B1670418) chromophore absorbs. rroij.comsemanticscholar.org While specific methods focusing solely on the enol-sulfate are not extensively detailed in the literature, the principles for separating Oxcarbazepine from its impurities are directly applicable. Stability-indicating methods developed for Oxcarbazepine are designed to separate all potential degradation products and impurities, ensuring the specificity of the assay. nih.govakjournals.com
LC-MS/MS: For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. Methods have been developed for the simultaneous determination of Oxcarbazepine and its primary active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD), in human plasma. oup.com These methods can be adapted to include this compound. The high sensitivity of LC-MS/MS allows for the quantification of low-level impurities and metabolites. mdpi.comjohnshopkins.edu
Table 1: Representative Chromatographic Conditions for Analysis of Oxcarbazepine and Related Compounds
| Parameter | HPLC-UV Example | LC-MS/MS Example |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, 2.5 µm |
| Mobile Phase | Aqueous 0.02 M potassium dihydrogen phosphate-acetonitrile-methanol (45:35:20, v/v/v) nih.gov | Acetonitrile and 0.1% formic acid in water (gradient elution) mdpi.com |
| Flow Rate | 1.0 - 1.5 mL/min rroij.comakjournals.com | 0.3 - 0.5 mL/min oup.comjohnshopkins.edu |
| Detector | UV at 215 nm or 254 nm rroij.comsemanticscholar.org | Tandem Mass Spectrometer (MS/MS) |
| Temperature | 25°C - 50°C akjournals.comrjptonline.org | Ambient or controlled (e.g., 40°C) |
Mass spectrometry is indispensable for the unambiguous identification and precise quantification of this compound. In tandem mass spectrometry (MS/MS), the compound is first ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is selected. This ion is then fragmented to produce characteristic product ions. The transition from a specific precursor ion to a product ion is monitored in what is known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity. springernature.com
For quantification, a stable isotope-labeled internal standard is often used to correct for matrix effects and variations in instrument response. nih.gov While specific MRM transitions for this compound are not widely published, they would be determined by infusing a pure standard of the compound into the mass spectrometer to identify the most stable and intense precursor and product ions. For example, methods for Oxcarbazepine itself use transitions like m/z 253 > 208. johnshopkins.edu A similar process would establish the optimal transitions for the enol-sulfate derivative.
Effective sample preparation is crucial to remove interfering substances from biological matrices and to concentrate the analyte before analysis. Common strategies for Oxcarbazepine and its metabolites, which would be applicable to the enol-sulfate, include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma or serum sample to precipitate proteins. oup.com The supernatant is then injected into the LC-MS/MS system.
Solid-Phase Extraction (SPE): SPE provides a cleaner extract than PPT and can be used to concentrate the analyte. Samples are loaded onto a cartridge (e.g., C18), interfering substances are washed away, and the analyte of interest is then eluted with a suitable solvent. nih.gov High-throughput SPE can be performed using 96-well plates, significantly increasing sample processing speed. nih.gov
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent.
Vortex-Assisted Switchable-Hydrophilicity Solvent-Based Liquid Phase Microextraction (VA-SHS-LPME): This is a more modern and environmentally friendly microextraction technique that has been used to preconcentrate Oxcarbazepine from plasma and urine samples before GC-MS analysis. yildiz.edu.tr
The choice of method depends on the required sensitivity, the complexity of the matrix, and the available equipment. oup.com For routine analysis of many samples, automated and high-throughput methods like PPT or 96-well SPE are often preferred. nih.gov
Characterization of this compound for Research Standard Development
The development of a certified reference material for this compound is essential for the accurate validation of analytical methods and for its use as a standard in research and quality control. synthinkchemicals.comsigmaaldrich.com
A combination of spectroscopic and spectrometric techniques is used to confirm the identity and structure of a reference standard, creating a unique "fingerprint." These techniques include:
Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. The fragmentation pattern obtained from MS/MS analysis provides structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for elucidating the precise molecular structure, including the position of the sulfate (B86663) group.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
Ultraviolet (UV) Spectroscopy: A UV spectrum shows the wavelengths at which the molecule absorbs light, which is characteristic of its chromophoric structure. scielo.br
Suppliers of reference standards for oxcarbazepine impurities provide comprehensive analytical data, including NMR, MS, and HPLC purity, to validate the material. synthinkchemicals.com
Purity Assessment: The purity of a research-grade compound is typically assessed using chromatographic methods. A stability-indicating HPLC method is used to separate and quantify any potential impurities. akjournals.com The peak area percentage of the main compound relative to the total area of all peaks is often used to determine purity. Validation of these methods as per International Conference on Harmonisation (ICH) guidelines ensures they are specific, linear, accurate, and precise. akjournals.com
Stability Studies: Stability studies are performed to determine the shelf-life of the reference standard and to recommend appropriate storage conditions. nih.gov These studies involve exposing the compound to various stress conditions, such as:
Thermal Degradation: Exposing the compound to elevated temperatures (e.g., 105°C). akjournals.com
Photolytic Degradation: Exposing the compound to UV or fluorescent light. rroij.com
Hydrolytic Degradation: Testing stability in acidic, basic, and neutral aqueous solutions. nih.gov
Oxidative Degradation: Exposing the compound to an oxidizing agent like hydrogen peroxide. akjournals.com
The samples are analyzed at set time points using a validated stability-indicating HPLC method to quantify the amount of degradation. rjptonline.org The results help to identify potential degradation products and establish the stability profile of the compound. nih.govakjournals.com
Application of Bioanalytical Methods in Preclinical Pharmacokinetic and Pharmacodynamic Research
There is no scientific literature available to provide information on this topic for the specific compound "this compound." Research has focused on the parent drug and its major active metabolite.
Mechanistic Investigations of Oxcarbazepine Enol Sulfate at Molecular and Cellular Levels
Exploration of Potential Molecular Target Interactions
The investigation into how a compound interacts with molecular targets is fundamental to understanding its pharmacological profile. For Oxcarbazepine (B1677851) Enol-sulfate, specific data on these interactions are not extensively detailed in the available literature.
In Vitro Receptor Binding Assays
In vitro receptor binding assays are standard methods used to determine the affinity of a compound for various receptors merckmillipore.comchelatec.comsygnaturediscovery.com. For the primary active metabolite of oxcarbazepine, MHD, studies have shown no significant interactions with a wide range of brain neurotransmitter or modulator receptor sites nih.gov. However, specific receptor binding assay data for Oxcarbazepine Enol-sulfate are not available in the reviewed scientific literature. Research has primarily focused on the parent compound and MHD, which are responsible for the main therapeutic effects nih.govdrugbank.com.
Enzyme Inhibition or Activation Studies
The parent drug, oxcarbazepine, is known to have a low potential for enzyme induction compared to other antiepileptic drugs nih.gov. It is characterized as a weak inducer of CYP3A4 and a weak inhibitor of CYP2C19, which can lead to some drug interactions at high doses nih.govgoodrx.com. The metabolism of oxcarbazepine itself is carried out by cytosolic reductases to form MHD pharmgkb.org. While the metabolic pathways of the parent drug are well-documented, specific studies detailing the inhibitory or activating effects of the this compound metabolite on various enzyme systems have not been reported in the reviewed literature.
Table 1: Summary of Molecular Target Interaction Data
| Compound | Interaction Type | Finding | Source |
|---|---|---|---|
| This compound | Receptor Binding | Data not available in reviewed literature. | N/A |
| This compound | Enzyme Inhibition/Activation | Data not available in reviewed literature. | N/A |
| 10,11-dihydro-10-hydroxy-carbazepine (MHD) | Receptor Binding | No significant interactions with brain neurotransmitter or modulator receptor sites demonstrated. | nih.gov |
| Oxcarbazepine | Enzyme Interaction | Weak inducer of CYP3A4 and weak inhibitor of CYP2C19. | nih.gov |
Cellular Pharmacodynamic Studies
Pharmacodynamic studies at the cellular level are crucial for elucidating the mechanisms through which a compound exerts its effects on cellular function, such as neuronal excitability.
Effects on Ion Channels and Membrane Excitability in Cell Culture Models
The primary mechanism of action for oxcarbazepine and its active metabolite, MHD, is the blockade of voltage-sensitive sodium channels drugbank.comfda.govtocris.com. This action stabilizes hyperexcited neuronal membranes, inhibits repetitive firing of neurons, and reduces the propagation of synaptic impulses fda.gov. In addition to sodium channel blockade, modulation of high-voltage-activated (HVA) calcium channels and increased potassium conductance are also thought to contribute to the anticonvulsant activity drugbank.comnih.gov. Specifically, the active metabolite MHD has been shown to produce a reversible, dose-dependent decrease in HVA Ca2+ currents in isolated cortical and striatal neurons nih.gov.
There are no specific studies in the reviewed literature that investigate the effects of this compound on ion channels or membrane excitability in cell culture models. The pharmacological activity is predominantly attributed to the MHD metabolite drugbank.comnih.gov.
Modulation of Signaling Pathways in In Vitro Systems
The modulation of ion channels by oxcarbazepine's active metabolite, MHD, has downstream effects on signaling pathways. For instance, the inhibition of HVA calcium channels is believed to reduce the release of the excitatory neurotransmitter glutamate (B1630785) nih.govnih.gov. This suggests an interaction with glutamatergic signaling. However, direct studies detailing the broader impact of this compound on various intracellular signaling cascades in in vitro systems are absent from the current body of scientific literature.
Assessment of Cellular Uptake and Efflux Mechanisms (e.g., Transporter Interactions)
Cellular uptake and efflux are critical determinants of a drug's concentration at its site of action. The active metabolite of oxcarbazepine, MHD, has been identified as a substrate of active efflux transporters at the blood-brain barrier, such as P-glycoprotein nih.gov. Overexpression of these transporters in brain tissue may contribute to therapeutic failure in some patients by limiting the concentration of MHD that reaches neuronal targets nih.gov. Studies using intracerebral microdialysis in rats have shown that the distribution of MHD in the brain is limited, supporting the hypothesis that efflux transport is physiologically active nih.gov.
Specific research on the interaction of this compound with cellular uptake or efflux transporters has not been identified in the reviewed literature.
Comparative Molecular Activity with Oxcarbazepine and its Major Metabolites (MHD) in Preclinical Assays
No publicly available data from preclinical assays could be found to facilitate a comparative analysis of the molecular activity of this compound with that of Oxcarbazepine and its major metabolite, Monohydroxy Derivative (MHD).
Preclinical Pharmacokinetic and Disposition Studies of Oxcarbazepine Enol Sulfate
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Comprehensive ADME studies specifically investigating oxcarbazepine (B1677851) enol-sulfate in animal models have not been identified in the reviewed literature. Studies on the parent drug, oxcarbazepine, indicate that its metabolism primarily involves a rapid reduction to MHD, with direct conjugation to form metabolites like the enol-sulfate being a minor pathway. drugbank.com
Oral Bioavailability and Systemic Exposure in Rodent and Non-Rodent Species
Specific data on the oral bioavailability and systemic exposure (such as Cmax and AUC) of oxcarbazepine enol-sulfate following its direct administration in rodent and non-rodent species are not available in the published literature. Pharmacokinetic studies in animals, including rats and dogs, have focused on the parent drug, oxcarbazepine, and its principal active metabolite, MHD. nih.govnih.gov
Tissue Distribution Profiles in Preclinical Models
Detailed tissue distribution profiles for the this compound metabolite in preclinical models are not described in the available scientific reports. While tissue distribution has been assessed for the parent compound and its main metabolite, MHD, specific studies tracking the distribution of the enol-sulfate conjugate into various tissues and organs have not been published.
Excretion Pathways and Mass Balance Studies (Focus on Metabolite Fate)
While mass balance studies have been conducted for oxcarbazepine in humans, a specific focus on the fate of the enol-sulfate metabolite is limited. Following the administration of radiolabeled oxcarbazepine, the vast majority of the dose is excreted via the kidneys. drugbank.comfda.gov The urine contains predominantly MHD and its glucuronides. drugbank.comfda.gov A smaller fraction, reported as approximately 13% of the dose, consists of conjugates of oxcarbazepine, which includes the enol-sulfate form. drugbank.comfda.govfda.govfda.gov However, a more detailed breakdown of the excretion pathways and quantitative mass balance specifically for the enol-sulfate metabolite in preclinical animal models is not available.
In Vitro Pharmacokinetic Parameters
Specific in vitro studies to determine the pharmacokinetic parameters of the isolated this compound metabolite are not reported in the literature.
Plasma Protein Binding in Animal Plasma
There is no available data regarding the plasma protein binding of this compound in the plasma of any animal species. Studies have characterized the protein binding of oxcarbazepine and its main metabolite, MHD, which is approximately 40% bound to serum proteins. researchgate.netresearchgate.netnih.gov However, these studies did not report binding parameters for other minor metabolites like the enol-sulfate.
Red Blood Cell Partitioning
Information on the partitioning of this compound into red blood cells is not available in the reviewed scientific literature. While the partitioning for oxcarbazepine and MHD has been evaluated, similar data for the enol-sulfate conjugate has not been reported.
Permeability Studies Across Biological Barriers (e.g., Blood-Brain Barrier Models, Intestinal Permeability Models)
Detailed permeability data for this compound across biological barriers like the blood-brain barrier (BBB) and intestinal epithelium are not extensively documented in available research. However, studies on the parent compound, oxcarbazepine, and its main metabolites provide insight into the methods used to assess the permeability of this class of compounds.
Intestinal Permeability Models: Studies using excised mouse jejunum segments in Ussing chambers have been employed to evaluate the intestinal transport of oxcarbazepine and its derivatives. In these experiments, oxcarbazepine was classified as a highly permeable compound. nih.govresearchgate.net These models measure the apparent permeability coefficients (Papp) in both the absorptive (mucosal-to-serosal) and secretive (serosal-to-mucosal) directions. nih.gov Research has shown that oxcarbazepine is a substrate for the P-glycoprotein (P-gp) efflux transporter, which can influence its net absorption. nih.govnih.gov
Blood-Brain Barrier (BBB) Models: The ability of antiepileptic drugs to cross the BBB is crucial for their efficacy. Both oxcarbazepine and its active metabolite MHD are known to cross the BBB. medscape.com In vitro models, such as co-cultures of endothelial cells and astrocytes or transfected cell lines like MDCKII-MDR1, are standard tools for assessing BBB permeability and the role of efflux transporters like P-gp. nih.govconicet.gov.ar Studies using such models have confirmed that oxcarbazepine and its active metabolite, licarbazepine, are substrates for P-gp, which can limit their brain penetration. nih.govgumed.edu.pl The development of nanoparticle formulations has been explored as a strategy to enhance the permeability of oxcarbazepine across the BBB by potentially circumventing efflux mechanisms. conicet.gov.ardovepress.com
While specific permeability coefficients for this compound are not available, the table below presents data for the parent compound and its primary metabolite from representative in vitro models.
Table 1: Apparent Permeability (Papp) of Oxcarbazepine and Related Compounds in In Vitro Models
| Compound | Model | Direction | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Source |
|---|---|---|---|---|---|
| Oxcarbazepine | MDCK-MDR1 Cells | A -> B | 0.0006 (± 0.0004) | Not Reported | conicet.gov.ar |
| Oxcarbazepine | MDCKII-MDR1 Cells | B -> A / A -> B | Efflux observed | >2 | nih.gov |
| (S)-licarbazepine (MHD) | MDCKII-MDR1 Cells | B -> A / A -> B | Efflux observed | >2 | nih.gov |
Data is representative of findings from the cited literature. A -> B: Apical to Basolateral; B -> A: Basolateral to Apical. Efflux ratio is the ratio of Papp(B->A) / Papp(A->B).
Interplay Between Parent Drug and Metabolite Pharmacokinetics in Animal Studies
The pharmacokinetic interplay of oxcarbazepine and its metabolites has been characterized in several animal species, with the vast majority of studies focusing on the relationship between the parent drug (oxcarbazepine, OXC) and its principal, pharmacologically active metabolite, the 10-monohydroxy derivative (MHD).
Following oral administration, oxcarbazepine is rapidly and extensively metabolized to MHD. nih.govresearchgate.net This conversion is so efficient that plasma concentrations of MHD are substantially higher than those of the parent drug. researchgate.net The half-life of oxcarbazepine is typically short, while the half-life of MHD is considerably longer, making MHD responsible for the majority of the sustained antiepileptic activity. mdpi.com
Animal studies have revealed species-specific differences in this metabolic process. In rats, for instance, the reduction of oxcarbazepine to MHD is reportedly less significant than in humans, with a more gradual elimination of the parent drug from the bloodstream. mdpi.com In dogs, stereoselective differences in the pharmacokinetics of the MHD enantiomers, (R)-(-)-MHD and (S)-(+)-MHD, have been observed. Following intravenous administration of racemic MHD to dogs, the volume of distribution was larger for the S(+) enantiomer, resulting in a longer half-life compared to the R(-) enantiomer. bibliotekanauki.pl
The anticonvulsant effects in animal models, such as the maximal electroshock test in mice and rats, correlate well with the presence of oxcarbazepine and MHD. mdpi.comnih.gov No tolerance or attenuation of this anticonvulsive activity was noted in mice and rats after several weeks of daily treatment with either oxcarbazepine or MHD.
Table 2: Selected Pharmacokinetic Parameters of Oxcarbazepine and MHD in Animal Models
| Species | Compound | Route | T1/2 (hours) | Key Findings | Source |
|---|---|---|---|---|---|
| Mouse | Oxcarbazepine | p.o. | Not specified | ED50 in maximal electroshock test was 14 mg/kg. | nih.gov |
| Mouse | MHD | p.o. | Not specified | ED50 in maximal electroshock test was 20.5 mg/kg. | nih.gov |
| Rat | Oxcarbazepine | p.o. | Not specified | ED50 in maximal electroshock test was 13.5 mg/kg. | nih.gov |
| Rat | MHD | p.o. | Not specified | ED50 in maximal electroshock test was 17.0 mg/kg. | nih.gov |
| Dog | (R)-(-)-MHD | i.v. | 2.2 (± 0.4) | Clearance was similar to the S-enantiomer, but volume of distribution was smaller. | bibliotekanauki.pl |
| Dog | (S)-(+)-MHD | i.v. | 3.8 (± 0.3) | Larger volume of distribution and longer half-life than the R-enantiomer. | bibliotekanauki.pl |
T1/2: Half-life; p.o.: Oral administration; i.v.: Intravenous administration; ED50: Effective dose in 50% of the population.
Computational and in Silico Modeling of Oxcarbazepine Enol Sulfate
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fda.gov This method is instrumental in predicting the binding mode and affinity of a ligand, such as a drug metabolite, to a protein target.
Currently, there are no published studies that specifically report on the molecular docking or binding affinity predictions of oxcarbazepine (B1677851) enol-sulfate with biological targets. Research in this area has predominantly focused on the parent drug, oxcarbazepine, and its main active metabolite, MHD. For instance, studies have investigated the interaction of oxcarbazepine with human serum albumin (HSA), identifying its binding site and conformational changes. fda.gov Other computational simulations have explored the docking of oxcarbazepine and its MHD metabolites with human leukocyte antigen (HLA) molecules, which are relevant to understanding immune-mediated adverse drug reactions. researchgate.net
The potential biological targets for oxcarbazepine enol-sulfate would likely include drug-metabolizing enzymes and transporters. However, without specific docking studies, any predictions on its binding affinity remain speculative. The addition of a bulky and charged sulfate (B86663) group would significantly alter the physicochemical properties compared to the parent drug, influencing its interaction with protein binding pockets.
A study investigating bioanalytical methods noted that a phase II sulfate metabolite of oxcarbazepine could interfere with the quantification of the parent drug, suggesting potential interactions or similar behavior in analytical systems. nih.gov
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₅S | PubChem nih.gov |
| Molecular Weight | 332.3 g/mol | PubChem nih.gov |
| XLogP3-AA | 1.5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 6 | PubChem nih.gov |
| Topological Polar Surface Area | 118 Ų | PubChem nih.gov |
Note: These properties are computationally generated and provide a basis for initial in silico assessments.
Conformational analysis and structural dynamics simulations, such as molecular dynamics (MD), are used to study the movement of atoms and molecules and understand how they conform to different shapes. For drug metabolites, this is important for understanding how they fit into and interact with protein active sites.
There is no specific literature on the conformational analysis of this compound. General studies on sulfated molecules indicate that the addition of a sulfate group can significantly influence the conformational preferences of a molecule. researchgate.net For this compound, the bulky, negatively charged sulfate group attached to the enol form of the dibenzazepine (B1670418) ring would be expected to impose significant steric constraints and alter the molecule's flexibility and preferred three-dimensional structure compared to oxcarbazepine or MHD. These changes would, in turn, affect its interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Analysis
QSAR and SMR models are mathematical models that relate the chemical structure of a compound to its biological activity or metabolic fate. nih.govacs.org These models are valuable for predicting the properties of new or understudied compounds.
No specific QSAR or SMR models for this compound have been published. However, general principles can be applied to predict its metabolic fate. Sulfation is a phase II metabolic reaction that typically increases the water solubility of a compound, facilitating its excretion from the body. portlandpress.com The formation of this compound is consistent with this general metabolic pathway.
The site of sulfation is a key determinant of a metabolite's subsequent reactivity and biological effects. nih.gov In the case of this compound, the sulfate group is attached to an enolic oxygen on the dibenzazepine ring system. Mass spectrometry studies of various sulfated compounds show that sulfated aromatic alcohols or enols exhibit characteristic fragmentation patterns, such as the neutral loss of SO₃ (80 Da), which helps in their structural identification. nih.gov This analytical characteristic forms a basis for structure-metabolism relationship studies. Given that sulfation generally leads to detoxification and enhanced excretion, the predicted metabolic fate of this compound is primarily renal elimination.
There is a lack of specific in vitro or animal studies that have measured the biological or pharmacokinetic parameters of this compound. The focus of pharmacokinetic studies has been on oxcarbazepine and its active MHD metabolite. researchgate.netdrugbank.comnih.gov Therefore, no data is available to build or validate a QSAR model that correlates the structure of this compound with observed biological or pharmacokinetic parameters.
Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation for Metabolite Disposition
PBPK modeling is a mathematical modeling technique for predicting the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in humans and other animal species. nih.govnih.gov
Numerous PBPK models have been developed for oxcarbazepine and its primary active metabolite, MHD, to predict their pharmacokinetics in various populations, including children and pregnant women. nih.govnih.govdntb.gov.uaduke.eduresearchgate.net These models incorporate detailed physiological information and drug-specific parameters to simulate concentration-time profiles in different tissues.
Development of PBPK Models for this compound
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. nih.gov These models integrate physicochemical properties of the drug with physiological data of the species to simulate concentration-time profiles in various tissues and fluids. nih.gov
While direct PBPK models focusing exclusively on this compound are not detailed in published literature, comprehensive models for its parent drug, oxcarbazepine (OXC), and its primary, pharmacologically active metabolite, 10-monohydroxy derivative (MHD), have been extensively developed. mdpi.comresearchgate.net The formation of this compound is a minor metabolic pathway for OXC. Therefore, understanding its disposition is inherently linked to the PBPK models of its parent compound.
The development of PBPK models for oxcarbazepine and MHD is a multi-step process. It begins with the creation of a base model using drug-specific parameters obtained from in vitro and in silico predictions. nih.gov These parameters are then integrated with system-dependent physiological data. The model's accuracy is subsequently verified by comparing its predictions against observed clinical pharmacokinetic data. nih.govmdpi.com
PBPK models for OXC and MHD are typically constructed using software like PK-Sim®. mdpi.com These models account for the rapid and nearly complete absorption of oral oxcarbazepine (>95%) and its swift conversion by cytosolic reductases to MHD, which is largely responsible for the drug's clinical activity. researchgate.netnih.govresearchgate.net The models incorporate various compartments representing different organs and tissues, connected by blood flow rates, to simulate the drug's journey through the body. Key metabolic processes, such as the glucuronidation of MHD, are also integrated. researchgate.net
The following table summarizes typical input parameters used in the development of PBPK models for oxcarbazepine and its metabolites.
Table 1: Example of Input Parameters for Oxcarbazepine and MHD PBPK Models Data derived from a study on maternal-fetal PBPK modeling. nih.gov
| Parameter | Value | Compound |
|---|---|---|
| Molecular Weight ( g/mol ) | 252.27 | Oxcarbazepine |
| pKa (base) | 2.45 | Oxcarbazepine |
| Intestinal Permeability (10⁻⁴ cm/min) | 1.1 | Oxcarbazepine |
| Fraction Unbound | 0.4 | MHD |
| Michaelis-Menten Constant (Kₘ) for UGT1A9 | Value obtained from literature | MHD |
| Michaelis-Menten Constant (Kₘ) for UGT2B7 | Value obtained from literature | MHD |
| Metabolic Fraction for UGT1A9 | 0.45 | MHD |
Simulation of Disposition in Different Preclinical Species
The simulation of drug disposition in preclinical species is a critical application of PBPK modeling, enabling the prediction of pharmacokinetic profiles in animals like rats, mice, and dogs before moving to human trials. biopharmetrics.comfrontiersin.org However, significant species-specific differences in the metabolism of oxcarbazepine have been noted, which complicates direct extrapolation of data to humans. nih.govnih.gov
In rats, the reduction of oxcarbazepine to its active metabolite MHD is less significant than in humans. nih.gov Instead, hydroxylation, an inducible pathway, plays a more prominent role. nih.gov Studies in dogs have shown that repeated administration of oxcarbazepine leads to a pronounced decline in plasma concentrations and a shortened half-life, suggesting that the drug induces its own metabolism in this species. nih.gov This is a key difference from humans, where autoinduction is not observed. researchgate.netnih.gov
In vivo studies in mice, rats, and rabbits have demonstrated that prodrugs of MHD are almost instantly hydrolyzed to the active 10-hydroxy compounds. researchgate.net However, the subsequent oxidation to oxcarbazepine varies significantly among these species. researchgate.net For instance, rats can reduce the formed oxcarbazepine back to the S(+)-10-hydroxy metabolite, affecting the enantiomeric purity. researchgate.net
The following table presents a comparative overview of pharmacokinetic findings for oxcarbazepine and its main metabolite (MHD) in different species, illustrating the metabolic variability that computational models must address.
Table 2: Comparative Pharmacokinetic Observations of Oxcarbazepine in Preclinical Species and Humans
| Species | Key Pharmacokinetic Findings | Reference |
|---|---|---|
| Human | Rapid reduction to active metabolite MHD; no autoinduction; MHD is the major component in plasma. | researchgate.netnih.govresearchgate.net |
| Dog | Induces its own metabolism upon repeated dosing; plasma concentrations of MHD are very low compared to the parent drug. | nih.gov |
| Rat | Reduction to MHD is less significant than in humans; hydroxylation is a more dominant and inducible pathway. | nih.govnih.gov |
| Mouse | Acute administration demonstrates anticonvulsant properties; chronic treatment may induce metabolism, similar to rats. | nih.gov |
Oxcarbazepine Enol Sulfate As a Research Tool and Future Academic Directions
Utility as a Reference Standard or Internal Standard in Bioanalytical Research
In the field of bioanalytical research, particularly in pharmacokinetic and therapeutic drug monitoring (TDM) studies, the accurate identification and quantification of all drug metabolites is paramount. Oxcarbazepine (B1677851) Enol-sulfate, which is commercially available from specialty chemical suppliers, serves as a crucial reference standard for this purpose. sigmaaldrich.com
The development of robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for monitoring oxcarbazepine and its metabolites in biological matrices like plasma and urine. mdpi.comnih.gov While many assays focus on the parent drug and the highly abundant MHD, the inclusion of minor metabolites is critical for comprehensive mass balance studies and for fully characterizing the drug's disposition. researchgate.netnih.gov Using a certified reference material for Oxcarbazepine Enol-sulfate allows laboratories to:
Develop and validate highly specific and sensitive quantitative assays.
Confirm the identity of the metabolite peak in a chromatogram, distinguishing it from other isomers or background matrix components.
Ensure accuracy and precision in studies investigating the complete metabolic profile of oxcarbazepine.
Although isotopically labeled internal standards for the major metabolite, MHD, are often used for quantification, the availability of a standard for the enol-sulfate itself is indispensable for method validation and for studies where tracking all metabolic pathways is the primary objective. nih.govspringernature.com
| Identifier | Value | Source |
| Compound Name | This compound | PubChem |
| CAS Number | 104746-00-1 | nih.gov |
| Molecular Formula | C₁₅H₁₂N₂O₅S | nih.gov |
| Molecular Weight | 332.33 g/mol | nih.gov |
| IUPAC Name | (11-carbamoylbenzo[b] wikipedia.orgbenzazepin-5-yl) hydrogen sulfate (B86663) | nih.gov |
Role in Understanding Drug-Drug Interactions at a Mechanistic Level (related to sulfation pathways)
The metabolism of oxcarbazepine is dominated by reductive pathways, where it is converted by cytosolic enzymes to its active MHD metabolite, which is then primarily conjugated with glucuronic acid before excretion. fda.govnih.gov Direct conjugation of the parent drug is a minor route of elimination. nih.govpharmacompass.com One of these minor routes involves the formation of an enol tautomer of oxcarbazepine, which is subsequently conjugated with a sulfate group to form this compound. nih.govpharmacompass.com This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govxenotech.com
While this sulfation pathway accounts for a small fraction of the total drug clearance, understanding it is important for a complete mechanistic picture of drug-drug interactions (DDIs). SULT enzymes are responsible for metabolizing numerous drugs and endogenous compounds. nih.govxenotech.com Therefore, co-administration of oxcarbazepine with drugs that are potent inhibitors or inducers of the specific SULT isoforms involved in its sulfation could theoretically alter the metabolic profile. Although oxcarbazepine is noted for having a lower DDI potential than its predecessor carbamazepine (B1668303), largely because it does not heavily rely on the cytochrome P450 system, investigating its minor pathways contributes to a more nuanced safety assessment. drugbank.comnih.gov Studying the enol-sulfate metabolite can help elucidate the specific SULTs involved and predict potential, albeit rare, interactions with other xenobiotics that share this metabolic route.
Potential as a Biomarker for Specific Metabolic Enzyme Activity in Research Models
Building on its role in understanding metabolic pathways, this compound has the potential to be used as a probe or biomarker for the activity of specific SULT enzymes in research models. The formation of this metabolite is directly dependent on the catalytic function of SULTs. nih.govresearchgate.net
In preclinical research settings, such as studies using human liver microsomes, specific SULT enzyme expression systems, or in animal models, the rate of formation of this compound could serve as an index of SULT activity. This application could be valuable for:
Enzyme Phenotyping: Characterizing inter-individual variability in drug metabolism due to genetic polymorphisms in SULT genes. nih.gov
Preclinical Toxicology: Assessing how new chemical entities inhibit or induce specific SULT enzymes by measuring changes in the formation of this metabolite.
Comparative Metabolism: Investigating species differences in sulfation capacity, which is a critical component of preclinical drug development.
This application remains a research hypothesis, as no studies have formally validated this compound for this purpose. However, it represents a promising avenue for non-invasively studying the function of a key family of phase II metabolic enzymes.
Unexplored Research Avenues and Hypotheses for Future Investigation
Despite its utility as a research tool, many aspects of this compound remain uninvestigated, presenting several opportunities for future academic research.
The pharmacological and anticonvulsant effects of oxcarbazepine are primarily attributed to its active metabolite, MHD, which functions by blocking voltage-sensitive sodium channels. wikipedia.orgnih.govfda.gov The biological activity of the this compound metabolite, however, is completely unknown. It is generally presumed to be an inactive detoxification product destined for excretion. This presumption has not been experimentally verified. Future research could involve the chemical synthesis of the purified enol-sulfate metabolite to investigate its intrinsic activity. Key research questions include:
Does it possess any residual affinity for sodium channels or other relevant neurological targets?
Does it exhibit any unique toxicological properties in cellular or animal models? in.gov
The structure of this compound is known, and its basic physicochemical properties have been computed and are available in chemical databases. nih.gov However, detailed experimental confirmation using modern analytical techniques could provide a more definitive characterization. Advanced methods like high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy could be employed to unequivocally confirm its covalent structure and provide insights into its three-dimensional conformation. amazonaws.comresearchgate.netmdpi.com Such studies would provide the rigorous, experimentally-verified data expected for a reference standard and could reveal subtle structural features not captured by computational models.
| Computed Property | Value | Note |
| Monoisotopic Mass | 332.04669266 Da | Awaiting experimental verification by HRMS |
| XLogP3-AA | 1.5 | A measure of lipophilicity |
| Topological Polar Surface Area | 118 Ų | A predictor of transport properties |
| InChIKey | XZWZPMSCRUKWML-UHFFFAOYSA-N | A hashed structural identifier |
Data sourced from PubChem and is computationally generated. nih.gov
Oxcarbazepine was developed as a structural analog of carbamazepine to improve upon its side-effect profile. nih.gov A key difference lies in their metabolism: oxcarbazepine undergoes keto-reduction, whereas carbamazepine is primarily metabolized via oxidation by cytochrome P450 enzymes, a pathway associated with more drug-drug interactions and the formation of reactive metabolites. nih.gov
An unexplored research area is the direct comparison of the minor sulfated metabolites of these two drugs. While sulfation is a minor pathway for oxcarbazepine, investigating whether carbamazepine also forms a sulfate conjugate, and under what conditions, could provide valuable mechanistic insights. A comparative study could address the following hypotheses:
Do both drugs form sulfate conjugates via the same SULT enzymes?
Are the kinetics of formation and the relative abundance of these sulfate metabolites significantly different?
Does the difference in the primary metabolic pathway (reduction vs. oxidation) influence the propensity for secondary sulfation?
Answering these questions would enhance the fundamental understanding of structure-metabolism relationships within this important class of dibenzoazepine anticonvulsant drugs.
Q & A
Q. How can in vitro-in vivo extrapolation (IVIVE) improve preclinical-to-clinical translation for this compound?
- Methodological Answer : Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict hepatic clearance and tissue distribution. Calibrate models using human hepatocyte data and adjust for enzyme saturation at high doses. Validate against clinical AUC(0–24) values from Phase I studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
